molecular formula C14H9Cl2N3OS B4749127 2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B4749127
M. Wt: 338.2 g/mol
InChI Key: BKCNIHWZMDXOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have certain biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide has been found to have certain biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its anti-cancer effects. In addition, this compound has been found to have certain neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide in lab experiments is its anti-cancer properties. This compound has been found to inhibit the growth of cancer cells, making it useful in cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide. One area of research is in the development of new anti-cancer drugs based on this compound. Another area of research is in the study of the neuroprotective effects of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential applications in other areas of scientific research.

Scientific Research Applications

2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dichlorophenyl)acetamide has been studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-4-1-5-11(13(10)16)19-12(20)8-21-14-9(7-17)3-2-6-18-14/h1-6H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNIHWZMDXOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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